6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin
Overview
Description
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a chemical compound with the molecular formula C14H18O3 . It has a molecular weight of 234.29 .
Molecular Structure Analysis
The molecular structure of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin consists of a lactone ring (a cyclic ester) and multiple methyl groups attached to the ring . The presence of the hydroxy group and the lactone ring may cause structural transformations, affecting crystal symmetry and phase transitions .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.118±0.06 g/cm3 and a predicted boiling point of 366.9±42.0 °C . The melting point is reported to be 117 °C .Scientific Research Applications
Antioxidant Activity
HPD, like other coumarins, has been studied for its antioxidant activity . The specific structure of the coumarin scaffold involves a conjugated system with excellent charge and electron transport properties . As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .
Drug Discovery
HPD is a synthetic compound with potential applications in drug discovery . Its unique structure and properties make it valuable for studying antioxidant activity and drug synthesis.
Fragrance Enhancement
HPD has been suggested to have applications in fragrance enhancement . The specific arrangement of functional groups might influence its chemical properties and potential interactions with other molecules.
α-Tocopherol Model Compound
HPD may be employed as an α-tocopherol model compound . On oxidation by t-butyl hydroperoxide in chloroform, in the presence of alcohol, it affords 5-alkoxymethyl-2,2,7,8-tetramethyl-6-chromanol .
Internal Standard for HPLC
HPD may be used as an internal standard for the determination of α- and γ-tocopherol in the rabbit serum and liver by High-Performance Liquid Chromatography (HPLC) .
Serotonin Receptor Affinity
Although not directly related to HPD, a series of derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin containing a piperazine group were designed to study their affinity for the serotonin 5-HT 1A and 5-HT 2A receptors . This suggests that modifications of the coumarin structure, such as those found in HPD, could potentially influence receptor affinity.
properties
IUPAC Name |
6-hydroxy-4,4,5,7,8-pentamethyl-3H-chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-7-8(2)13-11(9(3)12(7)16)14(4,5)6-10(15)17-13/h16H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBXBARTRIEVKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=C1O)C)C(CC(=O)O2)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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